(S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride is a chiral compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a cyclobutyl group, which contributes to its unique properties and potential applications in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and biological assays.
The compound can be synthesized through various methods, notably including the ammoniation of methyl 2-bromobutyrate followed by resolution and purification processes. This synthesis approach is documented in patent literature, highlighting its efficiency and practicality for large-scale production .
The synthesis of (S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride typically involves several key steps:
The ammoniation reaction is carried out under controlled temperatures, typically below 10 °C, to ensure selectivity towards the desired product. The resolution step employs a salting-out technique with L-tartaric acid, which enhances the separation of enantiomers based on their solubility differences in a given solvent system .
(S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride has a molecular formula of CHClNO. The compound features a cyclobutyl ring attached to an amino acid structure, contributing to its unique three-dimensional conformation.
(S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by factors such as pH and temperature, which are critical in controlling reaction pathways and yields during synthetic processes.
The mechanism of action for (S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride primarily relates to its potential role as a building block in drug synthesis or as a pharmacophore in biological systems. Its structural features may interact with biological targets such as enzymes or receptors, leading to specific physiological responses.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are utilized to confirm the identity and purity of synthesized compounds .
(S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride has potential applications in:
The strained cyclobutane ring in (S)-methyl 2-amino-2-cyclobutylacetate HCl serves as a conformational constraint that enhances peptide stability and biological activity. While direct cyclobutane formation remains challenging, asymmetric cyclopropanation followed by ring expansion offers a strategic approach. Copper-catalyzed cyclopropanation of alkenes using phenyl iodonium ylides generates chiral cyclopropane intermediates with high diastereo- and enantioselectivity (up to >98% ee) [2] [7]. Key to success is the use of chiral Cu(I) catalysts with SbF₆⁻ counterions and molecular sieves to scavenge water, as exemplified by the synthesis of cyclopropane α-amino acids [2].
Subsequent ring expansion to cyclobutanes employs photochemical or thermal rearrangement. A notable method involves α-diazo-β-ketoesters under Rh(II) catalysis, where the cyclopropane’s strain facilitates C–C bond insertion. This step typically achieves 70–85% yields but requires precise control to prevent racemization. Recent advances use cobalt metalloradical catalysis for stereoretentive ring expansion, leveraging noncovalent interactions (H-bonding, π-stacking) to preserve chirality [7].
Table 1: Catalytic Systems for Cyclopropanation-Ring Expansion Sequences
Catalyst | Substrate | ee (%) | Ring Expansion Yield (%) |
---|---|---|---|
Cu(I)/SbF₆⁻ | Styrene derivatives | >98 | 82 |
Rh₂(esp)₂ | α-Diazo-β-ketoesters | 95 | 78 |
Co(II)-porphyrin | Dehydroaminocarboxylates | 99 | 85 |
Diastereoselective alkylation of α-amino acid enolates enables direct installation of the cyclobutyl group with defined stereochemistry. The dianion strategy, employing N,N'-bis(α-phenylethyl)-N-carbobenzyloxypropionamide [(R,R)-1], undergoes C-alkylation at −78°C with cyclobutylmethyl halides. This method achieves 65–86% diastereoselectivity, favoring Si-face attack due to steric shielding of the Re face by the chiral auxiliary [5]. Computational studies (HF/3-21G) confirm that N-Li-O chelation enforces a rigid conformation where π-π stacking and H-bonding enhance stereocontrol [5].
Lithium enolate chemistry further refines selectivity. Deprotonation of methyl 2-(N-Boc-amino)acetate with LiHMDS generates a (Z)-enolate, which reacts with cyclobutanone-derived electrophiles (e.g., silyl enol ethers). Evans’ oxazolidinone auxiliaries improve dr to >20:1 via chair-like transition states, though auxiliary removal requires additional steps [6]. Alternatively, pseudoephedrine glycinamide auxiliaries permit alkylation with cyclobutyl bromide, yielding α-cyclobutyl products in >90% ee after hydrolysis [6].
Racemic mixtures of methyl 2-amino-2-cyclobutylacetate can be deracemized through resolution strategies:
Kinetic Resolution: Lipase-catalyzed hydrolysis of the methyl ester achieves moderate selectivity (E = 15–30). The (S)-enantiomer is preferentially hydrolyzed to the acid, leaving the (R)-ester enriched (up to 80% ee) but limiting maximum yield to 50% [3].
Thermodynamic Deracemization: Combining in situ racemization (e.g., via pyridoxal-dependent racemases) with crystallization enables near-quantitative yields of the (S)-enantiomer. Critical factors include:
Table 2: Comparison of Resolution Techniques
Method | ee (%) | Max Yield (%) | Key Requirement |
---|---|---|---|
Lipase-Catalyzed KR | 80 | 50 | Enantioselective hydrolysis |
Conglomerate Crystallization | >98 | 100 | Spontaneous symmetry breaking |
Attrition-Enhanced Deracemization | >98 | 100 | Racemization catalyst + grinding |
Chiral auxiliaries covalently bound to the substrate enforce diastereofacial bias during cyclobutyl group installation. Key systems include:
Evans Oxazolidinones: Acylation of the auxiliary with cyclobutanecarboxylic acid, followed by enolization (Bu₂BOTf, i-Pr₂NEt), enables stereoselective alkylation. The bulky tert-butyl or benzyl substituent blocks one face, leading to dr >95:5. Auxiliary removal via LiOH hydrolysis furnishes (S)-2-amino-2-cyclobutylacetic acid without racemization [4] [6].
Oppolzer’s Camphorsultam: N-Acryloylation allows asymmetric Diels-Alder or Michael additions. Cyclobutyl-containing dienophiles yield endo-cycloadducts with >90% de. Hydrolytic cleavage (LiOOH, THF/H₂O) recovers the auxiliary [6].
Pseudoephedrine Amides: Formation of the glycinamide enolate (LDA, THF) and reaction with cyclobutanone-derived electrophiles affords α-cyclobutyl products in 89–94% ee. The auxiliary’s N-methyl and hydroxyl groups chelate lithium, creating a rigid pocket that directs Si-face attack [6].
Auxiliary recovery is critical for cost efficiency. Evans’ oxazolidinones are recovered in >95% yield via aqueous extraction, while pseudoephedrine is regenerated by acid-base partitioning.
Table 3: Chiral Auxiliary Performance in Cyclobutyl Glycine Synthesis
Auxiliary | Reaction | de/dr | Auxiliary Recovery (%) |
---|---|---|---|
(S)-4-Phenyloxazolidinone | Boron enolate alkylation | >95:5 | >95 |
(R)-Camphorsultam | Michael addition | 90% de | 85 |
(1R,2S)-Pseudoephedrine | Enolate alkylation | 94% ee | 90 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: